

# Application Notes and Protocols for Determining the Purity of Quicklime

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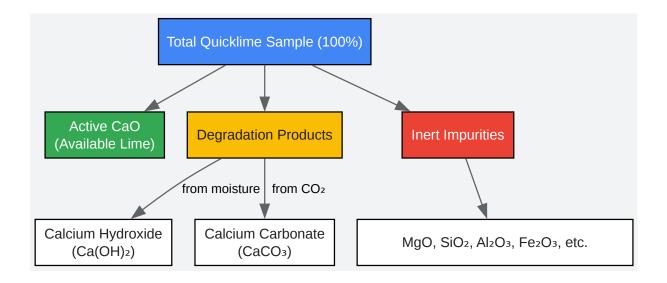
This document provides detailed application notes and experimental protocols for the key analytical techniques used to determine the purity of **quicklime** (Calcium Oxide, CaO). The purity of **quicklime** is critical for its various industrial applications, including in the chemical, steel, construction, and environmental sectors.[1] Purity is primarily defined by the percentage of active CaO, with common impurities including magnesium oxide (MgO), silicon dioxide (SiO<sub>2</sub>), iron oxides (Fe<sub>2</sub>O<sub>3</sub>), aluminum oxide (Al<sub>2</sub>O<sub>3</sub>), and products of degradation from exposure to the atmosphere, such as calcium hydroxide (Ca(OH)<sub>2</sub>) and calcium carbonate (CaCO<sub>3</sub>).[2][3]

The methods described are based on established standards, such as ASTM C25, which outlines standard test methods for the chemical analysis of limestone, **quicklime**, and hydrated lime.[4][5]

### **Logical Relationship of Quicklime Components**

The following diagram illustrates the typical composition of a **quicklime** sample.





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Caption: Logical breakdown of a typical quicklime sample.

# **Titrimetric Analysis for Available Calcium Oxide**

Titrimetric methods are classical, reference techniques for determining the amount of available CaO.[6][7] The most common method is complexometric titration using Ethylenediaminetetraacetic acid (EDTA).

# **Application Note: Complexometric EDTA Titration**

- Principle: This method determines the concentration of calcium ions (Ca<sup>2+</sup>) in a solution.[8] A prepared **quicklime** sample is dissolved in acid to release the Ca<sup>2+</sup> ions. The solution is then titrated with a standardized EDTA solution. EDTA is a chelating agent that forms a stable, 1:1 complex with calcium ions.[9] A metal ion indicator, which changes color at the endpoint, is used to signal when all the Ca<sup>2+</sup> has been complexed by the EDTA.[8][9] The pH of the solution is adjusted to ensure that other metal ions, like magnesium, do not interfere.[10]
- Application: This is a standard method for quantifying the available lime content, which is a
  primary measure of quicklime purity.[4][11] It directly measures the active CaO and does not
  include calcium that is bound in unburned calcium carbonate or complex silicates.
- Advantages: High accuracy and precision, relatively low cost, and it is considered a referee method in case of disputes.[5][7]



 Disadvantages: It is more time-consuming and labor-intensive than instrumental methods and requires careful handling of reagents.[12]

# Experimental Protocol: EDTA Titration for Available CaO (Based on ASTM C25)

- 1. Reagents and Materials:
- Standardized 0.1 M EDTA solution
- Hydrochloric acid (HCl), concentrated and dilute (1:1)
- Sodium hydroxide (NaOH) solution, 8 M
- Triethanolamine solution
- Calcein or hydroxynaphthol blue indicator
- Primary standard calcium carbonate (CaCO<sub>3</sub>) for EDTA standardization
- Analytical balance, beakers, volumetric flasks, burette, and pipettes
- 2. Sample Preparation:
- Obtain a representative sample of quicklime. Because quicklime readily absorbs moisture
  and carbon dioxide from the air, sample preparation must be conducted quickly to minimize
  exposure.[11]
- Grind the sample to pass through a fine-mesh sieve (e.g., 100-mesh).
- Dry the sample in an oven at 105-110°C to a constant weight to remove free moisture.[13]
- 3. Procedure:
- Accurately weigh approximately 0.5 g of the prepared quicklime sample into a 250 mL beaker.[13]



- Carefully add 10 mL of distilled water to wet the sample, followed by 15 mL of concentrated
   HCl to dissolve it. Heat gently to boiling to ensure complete dissolution.[13]
- Cool the solution to room temperature and quantitatively transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.
- Pipette a 25.00 mL aliquot of this solution into a 500 mL Erlenmeyer flask.
- Add 10 mL of triethanolamine solution to mask potential interference from iron and aluminum.
- Add 10 mL of the 8 M NaOH solution to raise the pH to >12. At this pH, any magnesium present will precipitate as Mg(OH)<sub>2</sub>, preventing it from interfering with the titration.[10]
- Add a small amount (approx. 0.1 g) of the chosen calcium indicator. The solution should turn a wine-red or pink color.[8]
- Titrate immediately with the standardized 0.1 M EDTA solution. Swirl the flask continuously until the color changes from wine-red to a pure blue, which indicates the endpoint.[8][13]
- Record the volume of EDTA used.
- Perform the titration in triplicate and calculate the average volume.
- 4. Calculation: The percentage of CaO is calculated using the following formula:

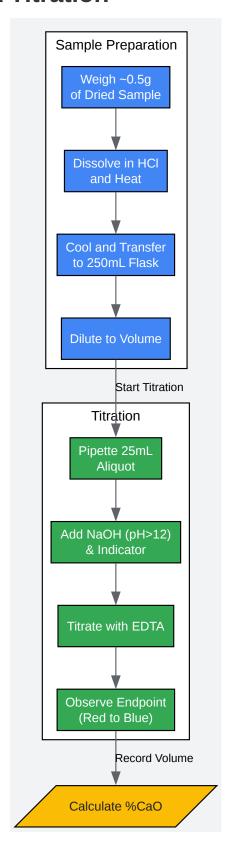
#### Where:

- V\_EDTA = Volume of EDTA used in the titration (L)
- M EDTA = Molarity of the EDTA solution (mol/L)
- MW\_CaO = Molar mass of CaO (56.077 g/mol)
- DF = Dilution factor (10, if a 25 mL aliquot from a 250 mL solution was used)



• W\_sample = Weight of the initial quicklime sample (g)

### **Workflow for EDTA Titration**





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Caption: Experimental workflow for CaO determination by EDTA titration.

# **Thermal Analysis**

Thermal analysis is used to determine the content of volatile components, which is an indirect measure of purity. The most common method is Loss on Ignition (LOI).

### **Application Note: Loss on Ignition (LOI)**

- Principle: The LOI test measures the change in mass of a sample after it has been heated to a high temperature (typically 950-1000°C).[14][15] In quicklime analysis, the mass loss is primarily due to the decomposition of calcium carbonate (CaCO<sub>3</sub> → CaO + CO<sub>2</sub>) and the evaporation of water from calcium hydroxide (Ca(OH)<sub>2</sub> → CaO + H<sub>2</sub>O).[14][16] A high LOI value indicates a significant amount of carbonated or hydrated lime, meaning lower purity in terms of active CaO.[16][17]
- Application: LOI is a crucial quality control test to assess the degree of degradation of quicklime during storage and handling.[15][17] It provides a value for the total volatile impurities.
- Advantages: Simple, rapid, and requires minimal specialized equipment beyond a muffle furnace and an analytical balance.
- Disadvantages: It is a non-specific method; it does not distinguish between mass loss from carbonates and hydroxides. For a more detailed breakdown, Thermogravimetric Analysis (TGA) is required.[2]

## **Experimental Protocol: Loss on Ignition (LOI)**

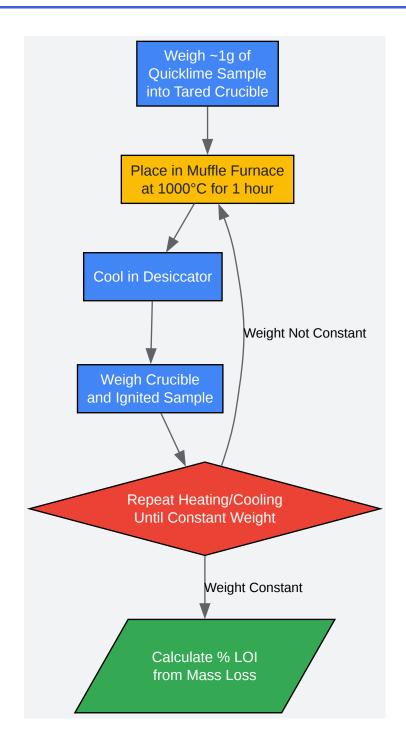
- 1. Apparatus:
- Muffle furnace capable of maintaining 1000 ± 25°C.[7]
- Platinum or porcelain crucibles, pre-ignited.
- Analytical balance (accurate to 0.0001 g).[7]



- Desiccator.
- 2. Procedure:
- Place a clean crucible in the muffle furnace at 1000°C for at least 30 minutes.
- Remove the crucible, cool it in a desiccator to room temperature, and weigh it accurately.
   This is the "tared weight".
- Place approximately 1 g of the prepared quicklime sample into the tared crucible and weigh
  it again.
- Place the crucible with the sample into the muffle furnace preheated to 1000°C.[18]
- Ignite the sample for a minimum of 1 hour, or until a constant weight is achieved.[18]
- Remove the crucible from the furnace, cool it to room temperature in a desiccator, and weigh
  it.
- Repeat the process of heating, cooling, and weighing until two consecutive weighings agree within 0.0005 g.[14]
- 3. Calculation: % LOI = (Initial Mass of Sample Final Mass of Sample) / (Initial Mass of Sample) × 100

## **Workflow for Loss on Ignition (LOI) Test**





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Caption: Experimental workflow for the Loss on Ignition (LOI) test.

# **Instrumental Analysis**

Instrumental methods provide a rapid and comprehensive analysis of the elemental composition of **quicklime**, allowing for the quantification of both the major component (Ca) and



minor impurity elements.[11][12]

# Application Note: X-Ray Fluorescence (XRF) and ICP-OES

- Principle:
  - XRF: This technique bombards the sample with high-energy X-rays, causing the atoms
    within the sample to emit secondary "fluorescent" X-rays. Each element emits X-rays at a
    unique characteristic energy, and the intensity of these X-rays is proportional to the
    concentration of that element in the sample.[17][19]
  - ICP-OES: In this method, a dissolved sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is measured to determine the concentration of each element.[1][20]
- Application: Both XRF and ICP-OES are used for a complete chemical analysis of quicklime. They can accurately determine the concentrations of Ca, Mg, Si, Al, Fe, and other trace elements.[12][21] The results are typically reported as oxides (e.g., %CaO, %MgO, %SiO<sub>2</sub>).
- Advantages: Very fast analysis time, high sample throughput, and the ability to measure a
  wide range of elements simultaneously.[12]
- Disadvantages: High initial capital cost for the instrumentation and requires skilled operators.
   [12] Sample preparation for ICP-OES involves complete dissolution, which can be challenging.[20][22]

## General Protocol: Instrumental Analysis (XRF/ICP-OES)

- 1. Sample Preparation:
- For XRF: The sample is typically ground into a fine powder. This powder is then pressed into a pellet, often with a binding agent, to create a flat, homogeneous surface for analysis.[23]



• For ICP-OES: A precise weight of the sample must be completely dissolved. This often requires a strong acid digestion or a fusion technique (e.g., with lithium borate) to break down silicate impurities and ensure all elements are in solution.[20][22] The final solution is then diluted to a known volume.

#### 2. Instrument Calibration:

• The instrument (XRF or ICP-OES) must be calibrated using certified reference materials (CRMs) that have a matrix similar to the **quicklime** samples being analyzed.[7]

#### 3. Analysis:

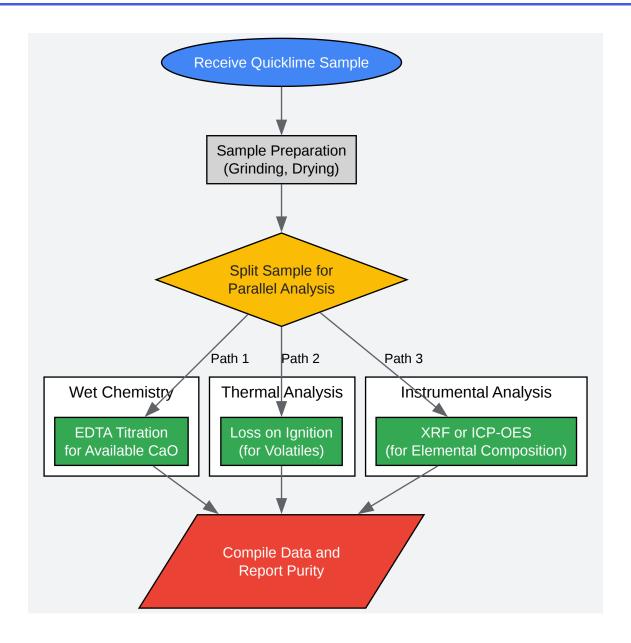
- The prepared sample (pellet for XRF, solution for ICP-OES) is introduced into the instrument.
- The instrument software acquires the spectral data and calculates the elemental concentrations based on the calibration curves.

#### 4. Data Reporting:

• The elemental concentrations are converted to their respective oxide percentages to report the chemical composition of the **quicklime**.

## **General Workflow for Purity Analysis**





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Caption: General workflow for comprehensive quicklime purity analysis.

#### **Data Presentation**

Quantitative data from the analyses should be summarized for clear interpretation and comparison.

Table 1: Comparison of Key Analytical Techniques for Quicklime Purity



Technique	Primary Parameter Measured	Typical Precision	Analysis Time	Relative Cost
EDTA Titration	% Available CaO	High (± 0.2%)	1-2 hours	Low
Loss on Ignition (LOI)	% Volatiles (H <sub>2</sub> O + CO <sub>2</sub> )	High (± 0.1%)	2-3 hours	Low
X-Ray Fluorescence (XRF)	Elemental Composition (%CaO, %MgO, etc.)	High (± 0.1- 0.5%)	5-15 minutes	High

| ICP-OES | Elemental Composition (%CaO, %MgO, etc.) | Very High ( $\pm$  <0.1-0.3%) | 30-60 minutes | High |

Table 2: Example Certificate of Analysis for Quicklime

Parameter	Test Method	High-Purity Quicklime	Lower-Purity Quicklime
Available Calcium Oxide (CaO)	ASTM C25 (Titration)	94.5%	88.5%[24]
Magnesium Oxide (MgO)	ASTM C1301 (ICP- OES)	0.8%	2.5%
Silicon Dioxide (SiO <sub>2</sub> )	ASTM C1271 (XRF)	0.5%	3.0%[23]
Aluminum Oxide (Al <sub>2</sub> O <sub>3</sub> )	ASTM C1271 (XRF)	0.2%	1.0%
Iron (III) Oxide (Fe <sub>2</sub> O <sub>3</sub> )	ASTM C1271 (XRF)	0.1%	0.5%
Loss on Ignition (LOI) @ 1000°C	ASTM C25 (Gravimetric)	1.5%	3.0%[16]



| Total | | 97.6% | 98.5% |

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